2,2-dimethyl-3-sulfanyl-3-sulfanylidenepropanethioic S-acid
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Overview
Description
2,2-dimethyl-3-sulfanyl-3-sulfanylidenepropanethioic S-acid is an organic compound with a unique structure that includes both sulfanyl and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-sulfanyl-3-sulfanylidenepropanethioic S-acid typically involves the reaction of 2,2-dimethyl-3-sulfanyl-propanoic acid with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-sulfanyl-3-sulfanylidenepropanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with additional sulfanyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-3-sulfanyl-3-sulfanylidenepropanethioic S-acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-sulfanyl-3-sulfanylidenepropanethioic S-acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, its unique structure allows it to interact with various biological pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3-sulfanyl-propanoic acid: Similar structure but lacks the sulfanylidene group.
Meldrum’s acid: Contains a similar core structure but different functional groups.
Uniqueness
2,2-dimethyl-3-sulfanyl-3-sulfanylidenepropanethioic S-acid is unique due to the presence of both sulfanyl and sulfanylidene groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62066-40-4 |
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Molecular Formula |
C5H8OS3 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
2,2-dimethyl-3-sulfanyl-3-sulfanylidenepropanethioic S-acid |
InChI |
InChI=1S/C5H8OS3/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9) |
InChI Key |
GJYVVKMJLVTFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)S)C(=S)S |
Origin of Product |
United States |
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